molecular formula C19H15FN4O2 B10989241 N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide

N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide

Cat. No.: B10989241
M. Wt: 350.3 g/mol
InChI Key: AIOFFSGZAVWBIX-UHFFFAOYSA-N
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Description

N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide is a synthetic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. The structure of this compound includes a quinazolinone moiety linked to an indole ring, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Fluoro Group:

    Linking the Quinazolinone to the Indole Ring: The quinazolinone derivative is then coupled with an indole derivative through a suitable linker, such as an ethyl chain, using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group at the 4-position of the indole ring, which can be achieved through amidation reactions using amine derivatives and coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the quinazolinone moiety can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro group on the quinazolinone ring can be substituted with other nucleophiles under appropriate conditions, such as using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: EDCI, HOBt.

    Fluorination Reagents: Selectfluor.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced derivatives of the quinazolinone moiety.

    Substitution: Substituted quinazolinone derivatives with different nucleophiles.

Scientific Research Applications

N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in studying reaction mechanisms.

    Biology: Investigated for its potential as an antifungal, antibacterial, and anticancer agent due to its ability to inhibit key biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes involved in DNA replication, protein synthesis, or cell signaling pathways.

    Pathways Involved: It may inhibit key enzymes or receptors, leading to the disruption of cellular processes and ultimately causing cell death or growth inhibition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide is unique due to its specific combination of a quinazolinone moiety and an indole ring, which imparts distinct biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C19H15FN4O2

Molecular Weight

350.3 g/mol

IUPAC Name

N-[2-(6-fluoro-4-oxoquinazolin-3-yl)ethyl]-1H-indole-4-carboxamide

InChI

InChI=1S/C19H15FN4O2/c20-12-4-5-17-15(10-12)19(26)24(11-23-17)9-8-22-18(25)14-2-1-3-16-13(14)6-7-21-16/h1-7,10-11,21H,8-9H2,(H,22,25)

InChI Key

AIOFFSGZAVWBIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CNC2=C1)C(=O)NCCN3C=NC4=C(C3=O)C=C(C=C4)F

Origin of Product

United States

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